N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazide group linked to a naphthalene ring and a hydroxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yl)acetohydrazide and 2-hydroxy-5-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazone group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific structural features, such as the presence of both naphthalene and hydroxy-methylphenyl groups
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H18N2O2/c1-14-9-10-19(23)17(11-14)13-21-22-20(24)12-16-7-4-6-15-5-2-3-8-18(15)16/h2-11,13,23H,12H2,1H3,(H,22,24)/b21-13+ |
InChI Key |
QYXQKWHFWOBZBD-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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